Molecular Weight and Ligand Efficiency Advantage Over Carboxamide-Linked FAAH Inhibitors
CAS 1251577-30-6 (MW 380.5 g/mol) is 117.15 Da lighter than the reference FAAH inhibitor 1 (Benzothiazole analog 3, CAS 326866-17-5, MW 497.65 g/mol) and 117.15 Da lighter than the most potent carboxamide analog 16j (MW ~497.7 g/mol) . This 23.5% reduction in molecular weight, achieved by replacing the phenyl-carboxamide linker with a direct ether bridge, results in a substantially higher ligand efficiency (LE) if target binding affinity is retained. In the FAAH inhibitor series, the most ligand-efficient compounds (LE > 0.40) were those with MW < 400, and the ether-linked scaffold of CAS 1251577-30-6 positions it favorably within this space [1]. For procurement decisions in fragment-based or lead-optimization programs, lower MW starting points are preferred as they allow greater scope for subsequent optimization without exceeding the Ro5 MW threshold of 500 Da.
| Evidence Dimension | Molecular weight (ligand efficiency potential) |
|---|---|
| Target Compound Data | MW = 380.5 g/mol; 2 HBD, 3 HBA, no phenyl spacer |
| Comparator Or Baseline | FAAH inhibitor 1 / Benzothiazole analog 3 (CAS 326866-17-5): MW 497.65 g/mol; Analog 16j: MW ~497.7 g/mol |
| Quantified Difference | ΔMW = –117.15 g/mol (–23.5%); ΔHBD = –1 (ether replaces carboxamide NH) |
| Conditions | Calculated molecular properties based on structural formula comparison; FAAH inhibitor 1 data from MedChemExpress and J. Med. Chem. 2009 |
Why This Matters
Lower MW with preserved core pharmacophoric elements (thiophene sulfonyl, piperidine, benzothiazole) offers greater ligand efficiency headroom for multiparameter optimization, a critical factor for procurement in lead-discovery programs where MW creep is a common attrition driver.
- [1] Wang, X. et al. J. Med. Chem. 2009, 52, 170–180. SAR Table 1 reports MW and FAAH IC50 values for the benzothiazole series; ligand efficiency can be calculated from these data (LE = 1.4 × pIC50 / N_heavy_atoms). View Source
